2-(Difluoromethoxy)-5-fluorobenzaldehyde
Overview
Description
“2-(Difluoromethoxy)-5-fluorobenzaldehyde” is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da .
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)-5-fluorobenzaldehyde” consists of a benzene ring substituted with a difluoromethoxy group and a formyl group .Scientific Research Applications
Base-Catalyzed Cyclocondensation Reactions : Al-Omar et al. (2010) explored the reaction of 2,6-difluorobenzaldehyde with ethyl cyanoacetate and thiourea, yielding dihydro-2-thiouracil derivatives. These compounds showed resistance to atmospheric oxidation even at high temperatures and could be further processed to yield different products (Al-Omar et al., 2010).
Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes : Thomoson and Dolbier (2013) demonstrated the use of fluoroform as a difluorocarbene source in converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives (Thomoson & Dolbier, 2013).
Conformational Analysis of Substituted Benzaldehydes : Abraham et al. (1997) conducted a conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes using the lanthanide induced shift technique. This study provided insights into the conformer geometries and energies of these compounds (Abraham et al., 1997).
Synthesis and Biological Properties of Fluoronorepinephrines : Kirk et al. (1979) investigated the preparation of fluorodimethoxybenzaldehydes and their conversion to norepinephrine analogues, exploring their biological properties in adrenergically responsive systems (Kirk et al., 1979).
Antioxidant Activity of Thiazolidin-4-one Derivatives : El Nezhawy et al. (2009) used 4-fluorobenzaldehyde to prepare thiazolidin-4-one derivatives, which demonstrated promising antioxidant activity (El Nezhawy et al., 2009).
Synthesis of Fluorobenzaldehydes for Radiopharmaceuticals : Orlovskaja et al. (2016) synthesized fluorine-18 labeled benzaldehydes as precursors in the synthesis of radiopharmaceuticals for positron emission tomography, an important application in medical imaging (Orlovskaja et al., 2016).
Microwave Spectroscopic Study of Fluorobenzaldehydes : Sun et al. (2018) used Fourier transform microwave spectroscopy to study the rotamers of fluorobenzaldehydes, providing detailed insights into their molecular structures (Sun et al., 2018).
Synthesis of Fluorinated Polyaminals for Carbon Dioxide Adsorption : Li et al. (2016) explored the synthesis of fluorinated microporous polyaminals using benzaldehyde derivatives for efficient carbon dioxide adsorption, highlighting their potential in environmental applications (Li et al., 2016).
properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZRILZWIBSBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-fluorobenzaldehyde | |
CAS RN |
1214326-36-9 | |
Record name | 2-(difluoromethoxy)-5-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.